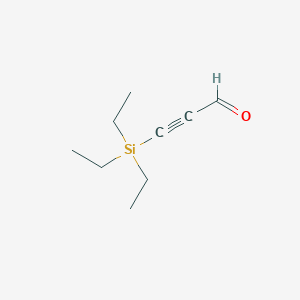
2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid” is a chemical compound with the molecular formula C13H18N2O4 . It has a molecular weight of 266.3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O4/c1-18-10-7-11(19-2)15-12(14-10)8-5-3-4-6-9(8)13(16)17/h7-9H,3-6H2,1-2H3,(H,16,17) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis
This compound has a melting point of 159-160°C . It is a solid at room temperature .Applications De Recherche Scientifique
Therapeutic Applications
The compound, also known as DMPCCA, has gained significant attention in the scientific community due to its potential therapeutic applications. However, the specific therapeutic uses are not mentioned in the available resources.
Environmental Applications
DMPCCA is also being studied for its environmental applications. Again, the specifics of these applications are not detailed in the available resources.
Herbicide Degradation
One of the most significant applications of DMPCCA is in the degradation of sulfonylurea herbicides . Sulfonylurea herbicides, such as Bensulfuron-methyl, are widely used in agriculture but can have detrimental effects on the environment due to their persistence . DMPCCA has been investigated for its ability to degrade these herbicides in soils through biotic (biodegradation) and abiotic (hydrolysis) modes .
Metabolite Analysis
The degradation of sulfonylurea herbicides by DMPCCA results in the formation of metabolites, which can be analyzed using GC-MS and UV-visible spectrophotometry . The main metabolites observed were pyrimidinamine and benzylsulfonamide .
Fungal Remediation
The degradation of Bensulfuron-methyl by DMPCCA has been achieved using fungal strains Aspergillus niger and Penicillium chrysogenum . These strains have shown potential for Bensulfuron-methyl remediation in soils .
Hydrolytic Elimination
The hydrolytic elimination of Bensulfuron-methyl by DMPCCA has been evaluated based on time and pH . Soils with lower pH exhibited an increased rate of degradation, while a temperature of 27±2°C provided ideal conditions for herbicide decomposition .
Safety and Hazards
Propriétés
IUPAC Name |
2-(4,6-dimethoxypyrimidin-2-yl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-18-10-7-11(19-2)15-12(14-10)8-5-3-4-6-9(8)13(16)17/h7-9H,3-6H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLOSRQFUNFUGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C2CCCCC2C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375573 |
Source


|
| Record name | 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid | |
CAS RN |
633320-99-7 |
Source


|
| Record name | 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1302770.png)

![3-[3-(Trifluoromethyl)phenyl]aniline](/img/structure/B1302772.png)

